![molecular formula C16H15NO3 B598892 (R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol CAS No. 179930-11-1](/img/structure/B598892.png)

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

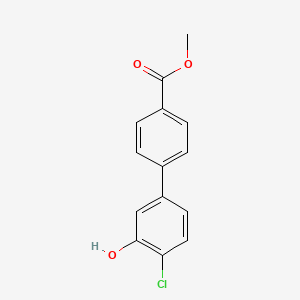

The compound is a derivative of benzo[d][1,3]dioxole . Benzo[d][1,3]dioxole is a structural feature found in various types of benzylisoquinoline alkaloids .

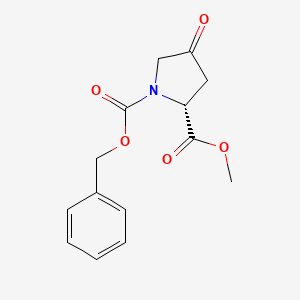

Synthesis Analysis

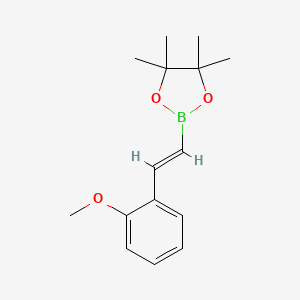

The synthesis of benzo[d][1,3]dioxole-type compounds has been reported in the literature . The synthesis strategy often involves Pd-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve excellent enantioselectivity . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation are also used .

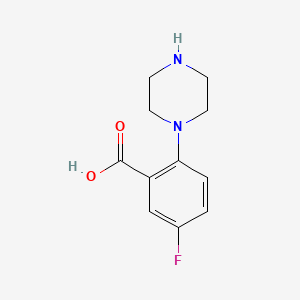

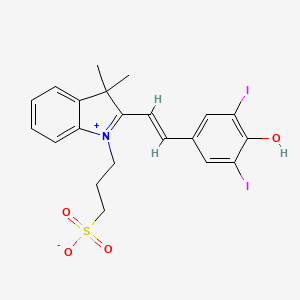

Molecular Structure Analysis

The molecular structure of benzo[d][1,3]dioxole derivatives is characterized by a benzene ring fused with a 1,3-dioxole ring .

Chemical Reactions Analysis

Benzo[d][1,3]dioxole derivatives can undergo various chemical reactions. For instance, they can be synthesized from salicylic acids and acetylenic esters in a reaction mediated by CuI and NaHCO3 in acetonitrile .

Aplicaciones Científicas De Investigación

Crystal Structure and Electronic Properties

- Synthesis and Structural Analysis : The compound has been synthesized and analyzed using various techniques like NMR, UV-Vis spectroscopy, and X-ray crystallography. It forms two-dimensional and three-dimensional supramolecular frameworks through hydrogen bonds, C–H···π, and π···π stacking interactions. Electronic transitions and spectral features were studied using TD-DFT calculations, providing insights into the compound's electronic properties (Cai, Xu, Chai, & Li, 2020).

Anticancer Potential

- Anticancer Activity : Derivatives of the compound have shown significant anticancer activity. For instance, certain thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties exhibited potent antitumor effects on various cancer cell lines, surpassing the effectiveness of some standard drugs, and demonstrating non-toxicity toward normal cells. The anticancer mechanisms were explored via different assessments, including EGFR inhibition and apoptosis analysis (Al-Harbi, El-Sharief, & Abbas, 2019).

Detection of Carcinogenic Elements

- Lead Detection : A study involving the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives, related to the compound , demonstrated their application in detecting carcinogenic heavy metals like lead. The study utilized electrochemical methods to develop sensitive and selective sensors for lead, which could be significant for environmental monitoring and public health (Rahman, Hussain, Arshad, & Asiri, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-(1,3-benzodioxol-5-ylmethylideneamino)-2-phenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-10-14(13-4-2-1-3-5-13)17-9-12-6-7-15-16(8-12)20-11-19-15/h1-9,14,18H,10-11H2/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJEYOSFEAJTKGM-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NC(CO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C=N[C@@H](CO)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,E)-2-(benzo[d][1,3]dioxol-5-ylmethyleneamino)-2-phenylethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B598813.png)

![5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598815.png)

![(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598821.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Dimethylpyrrolidin-1-YL]methylene}-2,5-dimethylpyrrolidinium tetrafluoroborate](/img/structure/B598822.png)

![(4,4-Bis(2-dodecylphenyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B598826.png)

![6-Bromo-5-methyl-2H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B598828.png)